molecular formula C22H23N3O4S B12170763 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12170763
M. Wt: 425.5 g/mol
InChI Key: KCIVYTMGRDNTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3-dioxo-2,3-dihydro-1H-isoindole-2-yl intermediate, which is then reacted with propanamide derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H23N3O4S/c1-3-23-19(27)17-15-10-6-7-11-16(15)30-20(17)24-18(26)12(2)25-21(28)13-8-4-5-9-14(13)22(25)29/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

KCIVYTMGRDNTQF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.